Talwin Nx

Catalog No.
S13271574
CAS No.
92522-87-7
M.F
C38H48N2O5
M. Wt
612.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Talwin Nx

CAS Number

92522-87-7

Product Name

Talwin Nx

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

Molecular Formula

C38H48N2O5

Molecular Weight

612.8 g/mol

InChI

InChI=1S/C19H21NO4.C19H27NO/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h2-4,14,17,21,23H,1,5-10H2;5-7,12,14,18,21H,8-11H2,1-4H3/t14-,17+,18+,19-;14-,18+,19+/m11/s1

InChI Key

SRIMMBWWILHQEE-MYJOKOOISA-N

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Isomeric SMILES

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O

Talwin Nx is a pharmaceutical compound that combines two active ingredients: pentazocine and naloxone hydrochlorides. Pentazocine is classified as a narcotic analgesic, while naloxone serves as an opioid antagonist. The formulation aims to provide effective pain relief while minimizing the potential for misuse associated with opioid medications. Talwin Nx is specifically indicated for the relief of moderate to severe pain and is intended for oral administration only, with the formulation designed to deter misuse by injection .

Chemically, pentazocine hydrochloride is represented by the formula C19H27NOHClC_{19}H_{27}NO\cdot HCl with a molecular weight of 321.88 g/mol. It is a white crystalline substance soluble in acidic aqueous solutions. Naloxone hydrochloride, on the other hand, has the formula C19H21NO4HClC_{19}H_{21}NO_{4}\cdot HCl and a molecular weight of 363.84 g/mol; it appears as a slightly off-white powder, soluble in water and dilute acids .

Involving cyclization and functional group modifications.
  • The process includes steps like alkylation and reduction to achieve the final structure.
  • Naloxone Synthesis:
    • Derived from morphinan compounds through methods such as oxidation and functionalization.
    • The synthesis involves creating specific stereochemistry that is critical for its antagonistic activity.
  • Formulation:
    • The two active ingredients are combined with excipients such as microcrystalline cellulose and magnesium stearate to form a stable oral tablet suitable for administration .
  • Pentazocine primarily functions as a mixed agonist-antagonist at opioid receptors. It provides analgesia by activating kappa-opioid receptors while partially antagonizing mu-opioid receptors, which can reduce the euphoric effects typically associated with opioid use. This mechanism helps to alleviate pain without producing significant addictive potential compared to full agonists like morphine .

    Naloxone, while inactive when taken orally at therapeutic doses, becomes an effective antagonist when administered parenterally, blocking the effects of opioids and precipitating withdrawal symptoms in individuals dependent on opioids. This dual action of Talwin Nx makes it unique among analgesics, particularly in its approach to minimizing misuse .

    Talwin Nx is primarily used for managing moderate to severe pain where traditional analgesics may not be effective or appropriate. Its unique formulation allows it to be prescribed in cases where there is a concern about potential misuse of opioids. It is particularly beneficial in outpatient settings where monitoring for abuse may be challenging .

    Additionally, Talwin Nx has been studied for its efficacy in various pain management scenarios, including postoperative pain and chronic pain conditions .

    Interaction studies have shown that Talwin Nx can significantly affect patients taking other central nervous system depressants such as sedatives or alcohol, increasing risks of respiratory depression and sedation . Moreover, due to naloxone's antagonistic properties, concurrent use with pure opioid agonists can precipitate withdrawal symptoms or diminish their analgesic efficacy.

    Patients using Talwin Nx should be monitored closely for signs of adverse reactions or interactions with other medications that may potentiate its effects or lead to complications .

    Talwin Nx can be compared with several other analgesics that share similar mechanisms or structures:

    Compound NameActive IngredientsMechanism of ActionUnique Features
    MorphineMorphine sulfateFull agonist at mu-opioid receptorsHigh potential for addiction
    BuprenorphineBuprenorphinePartial agonist at mu-opioid receptorsCeiling effect reduces overdose risk
    ButorphanolButorphanol tartrateAgonist at kappa-opioid receptorsUsed as a nasal spray for quick relief
    NalbuphineNalbuphine hydrochlorideAgonist at kappa-opioid receptorsLess respiratory depression compared to full agonists

    Talwin Nx's unique combination of an opioid agonist (pentazocine) with an opioid antagonist (naloxone) distinguishes it from these compounds by providing effective pain relief while reducing the risk of misuse associated with traditional opioids .

    Hydrogen Bond Acceptor Count

    7

    Hydrogen Bond Donor Count

    3

    Exact Mass

    612.35632264 g/mol

    Monoisotopic Mass

    612.35632264 g/mol

    Heavy Atom Count

    45

    Dates

    Modify: 2024-08-10

    Explore Compound Types